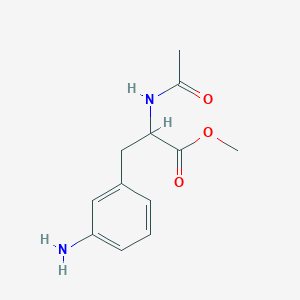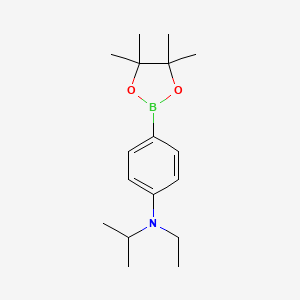
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group attached to a phenyl ring, an acetamido group, and a methyl ester group
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Zukünftige Richtungen
While specific future directions for “Methyl 3-(3-aminophenyl)-2-acetamidopropanoate” were not found, related compounds have been studied for their potential applications. For instance, molecularly imprinted polymers (MIPs), dubbed plastic antibodies, are artificial receptors with high-affinity binding sites for a particular molecule or compound . These MIPs are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-aminophenyl)-2-acetamidopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitrobenzaldehyde and methyl acetoacetate.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 3-aminobenzaldehyde is then acetylated using acetic anhydride to form 3-acetamidobenzaldehyde.
Knoevenagel Condensation: The 3-acetamidobenzaldehyde undergoes a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamido group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-aminophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The acetamido group and the amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-aminophenyl)-2-acetamidopropanoate: Similar structure but with the amino group in the para position.
Ethyl 3-(3-aminophenyl)-2-acetamidopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-aminophenyl)-2-amidopropanoate: Similar structure but without the acetamido group.
Uniqueness
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate is unique due to the specific positioning of the amino and acetamido groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl ester group also influences its solubility and stability, making it suitable for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-3-(3-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJXJYJGYPHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2551562.png)
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)


![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2551583.png)
